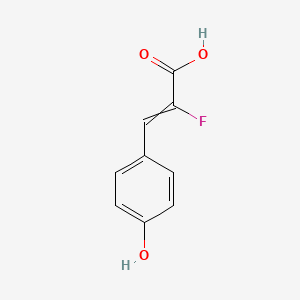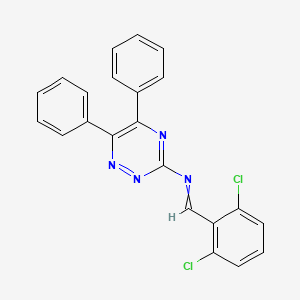
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and dichlorophenyl and diphenyl groups, suggests potential utility in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of Dichlorophenyl and Diphenyl Groups: The dichlorophenyl and diphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Dichlorophenyl)-N-(4,5-diphenyl-1,2,3-triazin-3-yl)methanimine
- 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)ethanimine
Uniqueness
The uniqueness of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
142077-43-8 |
|---|---|
Fórmula molecular |
C22H14Cl2N4 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine |
InChI |
InChI=1S/C22H14Cl2N4/c23-18-12-7-13-19(24)17(18)14-25-22-26-20(15-8-3-1-4-9-15)21(27-28-22)16-10-5-2-6-11-16/h1-14H |
Clave InChI |
UOMCVUYAPNPJJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


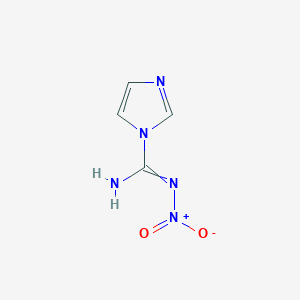
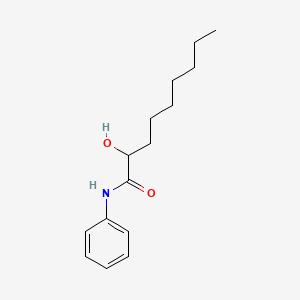
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)

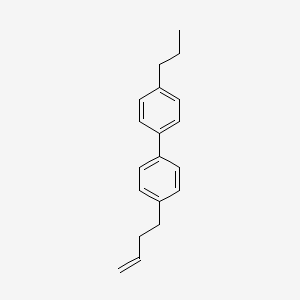
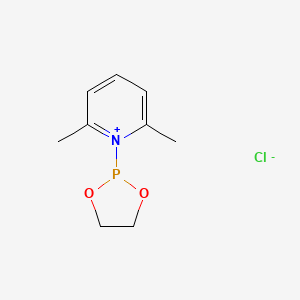

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
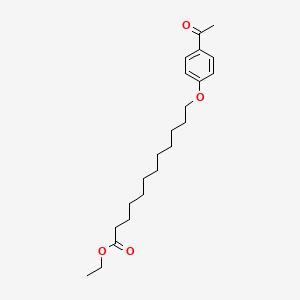
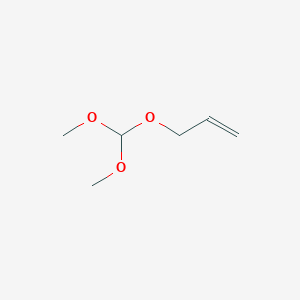
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
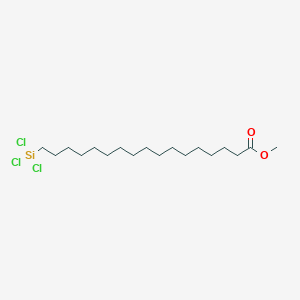
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
